N,N-Dimethyloctadecylamine acetate
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Overview
Description
N,N-Dimethyloctadecylamine acetate is a chemical compound with the molecular formula C22H47NO2. It is a derivative of octadecylamine, where the nitrogen atom is substituted with two methyl groups and an acetate group. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethyloctadecylamine acetate can be synthesized through the reaction of octadecylamine with formaldehyde and formic acid, followed by acetylation with acetic anhydride. The reaction conditions typically involve heating the mixture under reflux to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where octadecylamine is reacted with formaldehyde and formic acid in the presence of a catalyst. The resulting product is then acetylated using acetic anhydride. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyloctadecylamine acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N,N-dimethyloctadecylamine N-oxide.
Reduction: Reduction reactions can convert the acetate group back to the amine.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products
Oxidation: N,N-Dimethyloctadecylamine N-oxide.
Reduction: N,N-Dimethyloctadecylamine.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethyloctadecylamine acetate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and vesicles.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of N,N-Dimethyloctadecylamine acetate involves its surfactant properties. The compound reduces surface tension and can form micelles, which encapsulate hydrophobic molecules. This property is exploited in various applications, such as drug delivery, where the compound helps in the solubilization and transport of hydrophobic drugs.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyldodecylamine: A shorter-chain analog with similar surfactant properties.
N,N-Dimethylhexadecylamine: Another analog with a slightly shorter chain length.
N,N-Dimethyloctadecylamine: The parent compound without the acetate group.
Uniqueness
N,N-Dimethyloctadecylamine acetate is unique due to its combination of a long hydrophobic chain and a polar acetate group, which enhances its surfactant properties. This makes it particularly effective in forming stable micelles and vesicles, which are essential for applications in drug delivery and emulsification.
Properties
IUPAC Name |
acetic acid;N,N-dimethyloctan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N.C2H4O2/c1-4-5-6-7-8-9-10-11(2)3;1-2(3)4/h4-10H2,1-3H3;1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRSIZIOCKDXNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(C)C.CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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